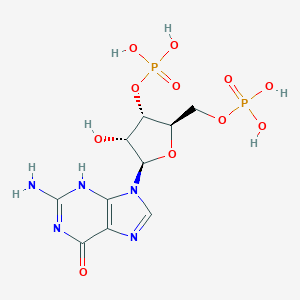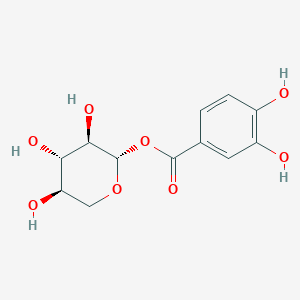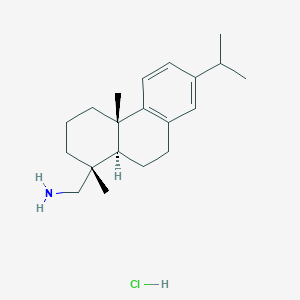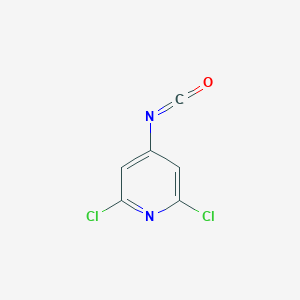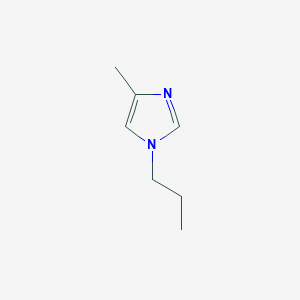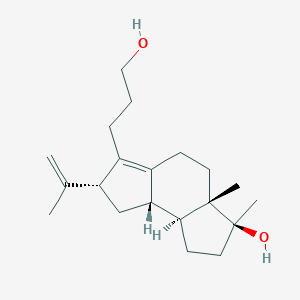
4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol is a synthetic steroid compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Arimistane' and is a derivative of the natural hormone DHEA. The purpose of
Aplicaciones Científicas De Investigación
4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its potential as an aromatase inhibitor, which is a compound that can prevent the conversion of testosterone to estrogen. This property makes it a potential treatment for breast cancer and other hormone-related conditions. Additionally, it has been studied for its potential as a prohormone, which can increase testosterone levels in the body. This property makes it a potential treatment for low testosterone levels and associated conditions such as muscle wasting.
Mecanismo De Acción
The mechanism of action of 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol involves its ability to inhibit the aromatase enzyme, which is responsible for the conversion of testosterone to estrogen. This inhibition leads to an increase in testosterone levels, which can lead to an increase in muscle mass, strength, and overall physical performance.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol are mainly related to its ability to increase testosterone levels in the body. This increase in testosterone levels can lead to an increase in muscle mass, strength, and physical performance. Additionally, it can lead to a decrease in estrogen levels, which can prevent the development of hormone-related conditions such as breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol in lab experiments include its ability to increase testosterone levels in the body, which can lead to an increase in muscle mass, strength, and physical performance. Additionally, its ability to inhibit the aromatase enzyme can prevent the development of hormone-related conditions such as breast cancer. The limitations of using 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol. One potential direction is to further investigate its potential as a treatment for low testosterone levels and associated conditions such as muscle wasting. Another potential direction is to investigate its potential as a treatment for hormone-related conditions such as breast cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol involves the conversion of 5-androstene-3β,17β-diol to 4-androstene-3,17-dione, followed by the addition of a methyl group at the 4th and 17th position of the steroid ring, and finally, the addition of a hydroxyl group at the 3rd and 17th position of the steroid ring.
Propiedades
Número CAS |
145458-99-7 |
|---|---|
Nombre del producto |
4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol |
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(3S,3aS,7R,8aS,8bS)-6-(3-hydroxypropyl)-3,3a-dimethyl-7-prop-1-en-2-yl-1,2,4,5,7,8,8a,8b-octahydro-as-indacen-3-ol |
InChI |
InChI=1S/C20H32O2/c1-13(2)16-12-17-15(14(16)6-5-11-21)7-9-19(3)18(17)8-10-20(19,4)22/h16-18,21-22H,1,5-12H2,2-4H3/t16-,17-,18+,19+,20+/m1/s1 |
Clave InChI |
UYLCMHQZHUIMIY-SLHNCBLASA-N |
SMILES isomérico |
CC(=C)[C@H]1C[C@H]2[C@@H]3CC[C@]([C@]3(CCC2=C1CCCO)C)(C)O |
SMILES |
CC(=C)C1CC2C3CCC(C3(CCC2=C1CCCO)C)(C)O |
SMILES canónico |
CC(=C)C1CC2C3CCC(C3(CCC2=C1CCCO)C)(C)O |
Otros números CAS |
145458-99-7 |
Sinónimos |
4a,17-dimethyl-A-homo-B,19-dinor-3,4-seco-5 beta-androst-9-ene-3,17 beta-diol 4a,17-dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol DMHDSA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



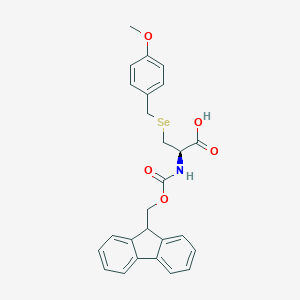
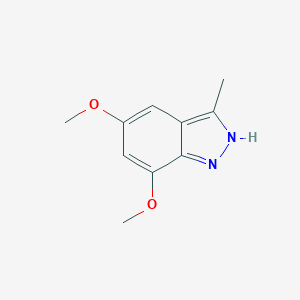
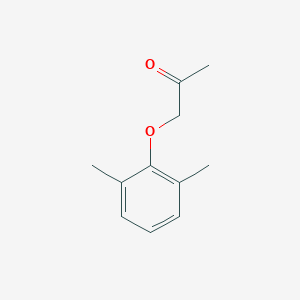
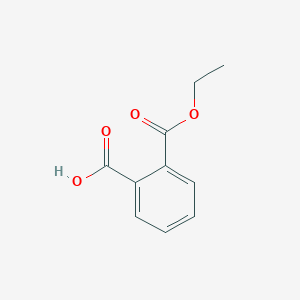
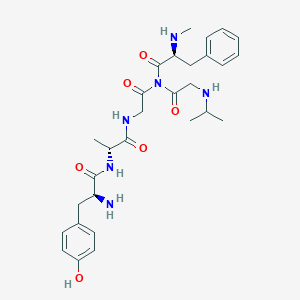
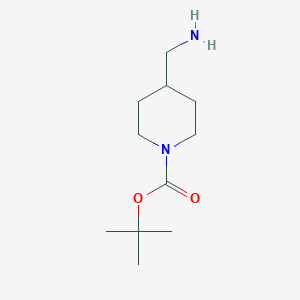
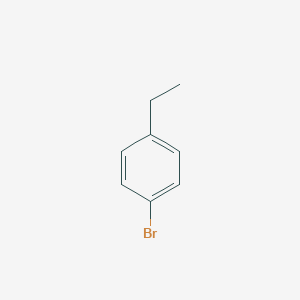
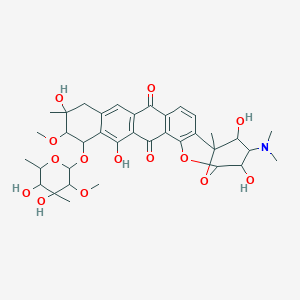
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
